molecular formula C30H40O7 B600415 6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid CAS No. 108340-60-9

6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid

Cat. No. B600415
M. Wt: 512.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid” is a complex organic molecule. It is a group of stereoisomers with the chemical formula C₃₀H₄₂O₇ .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The molecular formula is C₃₀H₄₂O₇, and it has a molecular weight of 514.6 g/mol . The exact structure would be best visualized using specialized chemical structure visualization software .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 514.6 g/mol. It has 3 hydrogen bond donors and 7 hydrogen bond acceptors. Its topological polar surface area is 129 Ų. It has 5 rotatable bonds. The complexity of the molecule is 1130 .

Scientific Research Applications

  • Organometallic Oxide Reactions and Structures : Methyl(trioxo)rhenium(VII) reacts with bases, leading to the expansion of the coordination sphere and formation of various compounds. An example includes the reaction with sodium hydroxide forming perrhenate with a helical chain structure (Herrmann et al., 1989).

  • Isolation and Structural Analysis of Triterpenoids : The compound has been isolated as a triterpenoid from Skimmia laureola, with a complex structure involving multiple ring conformations (Hussain et al., 2010).

  • Synthesis of Aromatic-steroid Derivatives : Aromatic derivatives have been synthesized involving reactions of related compounds, showcasing methods with good yields and simplicity (Valverde et al., 2013).

  • Metabolic Activation in Biological Systems : The metabolic activation and biological activity of cyclopenta[a]phenanthrenes have been studied, highlighting the influence of dihydrodiol conformation on their activity (Boyd et al., 1995).

  • Cytotoxic Effects of Synthesized Compounds : Studies on the cytotoxic effects of synthesized compounds against human hepatocellular carcinoma cells have been conducted, indicating potential antitumor activity (Kazunin et al., 2019).

Safety And Hazards

The specific safety and hazards associated with this compound are not provided in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it to prevent exposure .

Future Directions

The future directions for research and applications involving this compound are not specified in the search results. Given its complex structure, it could potentially be of interest in various areas of organic chemistry and biochemistry .

properties

IUPAC Name

6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVGSCZIHGRVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganoderic acid C1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid

CAS RN

95311-97-0
Record name Ganoderic acid C1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150 - 151 °C
Record name Ganoderic acid C1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
1
Citations
ME Araruna, C Serafim, E Alves Junior, C Hiruma-Lima… - Molecules, 2020 - mdpi.com
Inflammatory bowel diseases (IBDs) refer to a group of disorders characterized by inflammation in the mucosa of the gastrointestinal tract, which mainly comprises Crohn’s disease (CD) …
Number of citations: 22 www.mdpi.com

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